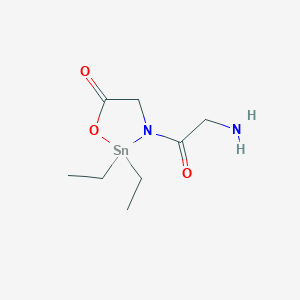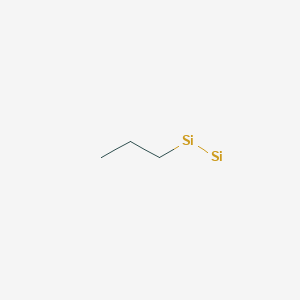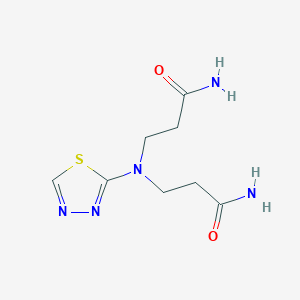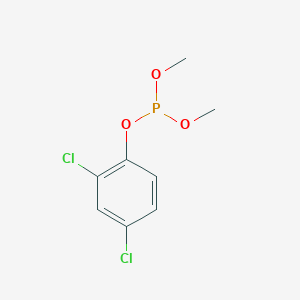![molecular formula C22H17ClN2O4 B14285518 2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide CAS No. 127091-26-3](/img/structure/B14285518.png)
2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide is a synthetic organic compound belonging to the class of benzoxazoles. This compound is characterized by the presence of a benzoxazole ring substituted with a chloro group and linked to a phenoxy group, which is further connected to a phenylpropanamide moiety. It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide typically involves the following steps:
Formation of 6-Chloro-1,3-benzoxazole: This can be achieved by reacting 2-aminophenol with chloroacetyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The 6-chloro-1,3-benzoxazole is then reacted with 4-hydroxyphenoxyacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the intermediate compound.
Amidation: The intermediate is then subjected to amidation with N-phenylpropanamide using a suitable catalyst like N,N’-diisopropylcarbodiimide (DIC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group in the benzoxazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and benzoxazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metamifop: A similar compound with a fluorophenyl group instead of a phenyl group.
Fenoxaprop: Another related compound used as a herbicide.
Uniqueness
2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro-substituted benzoxazole ring and phenoxy linkage differentiate it from other similar compounds, making it a valuable molecule for various applications.
Eigenschaften
CAS-Nummer |
127091-26-3 |
|---|---|
Molekularformel |
C22H17ClN2O4 |
Molekulargewicht |
408.8 g/mol |
IUPAC-Name |
2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-phenylpropanamide |
InChI |
InChI=1S/C22H17ClN2O4/c1-14(21(26)24-16-5-3-2-4-6-16)27-17-8-10-18(11-9-17)28-22-25-19-12-7-15(23)13-20(19)29-22/h2-14H,1H3,(H,24,26) |
InChI-Schlüssel |
NEKWDJWJBDUTNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC1=CC=CC=C1)OC2=CC=C(C=C2)OC3=NC4=C(O3)C=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate](/img/structure/B14285436.png)
dimethylsilane](/img/structure/B14285437.png)

![2-[(But-2-en-1-yl)oxy]aniline](/img/structure/B14285444.png)


![4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-enal](/img/structure/B14285476.png)

![Diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate](/img/structure/B14285485.png)

![3-{4-[4-(1H-Benzimidazol-1-yl)butyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B14285501.png)

![3-[2-(Diethylamino)ethyl]-9H-xanthene-9-carboxylic acid](/img/structure/B14285527.png)

